SCH772984 TFA is a selective inhibitor of extracellular signal-regulated kinase 1 and 2, commonly referred to as ERK1/2. This compound is primarily utilized in cancer research due to its ability to inhibit the mitogen-activated protein kinase pathway, which is often dysregulated in various malignancies. The full chemical name reflects its structure and the presence of trifluoroacetic acid (TFA) as a counterion.
SCH772984 was developed as part of ongoing research into targeted therapies for cancers driven by mutations in the RAS-ERK signaling pathway. It has been extensively studied in preclinical models, particularly those involving BRAF mutations, which are prevalent in melanoma and other cancers. The compound has been documented in various scientific publications and patents, emphasizing its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
SCH772984 TFA is classified as a small molecule inhibitor. Its primary mechanism of action involves the inhibition of ERK1/2 activity, which is crucial for cell growth and survival signaling pathways. This classification places it among other targeted therapies that aim to disrupt specific oncogenic signaling cascades.
The synthesis of SCH772984 involves several key steps that typically include:
The synthesis process may involve chiral resolution techniques if enantiomers are present, ensuring that the biologically active form is isolated. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed throughout the synthesis to confirm the structure and purity of SCH772984 TFA.
The molecular structure of SCH772984 can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its biological activity. The compound features a piperazine ring connected to an aromatic system, with specific substitutions that enhance its selectivity for ERK1/2.
SCH772984 undergoes various chemical reactions primarily associated with its interactions with ERK1/2. These include:
The kinetics of inhibition can be quantified using enzyme kinetics models, allowing researchers to determine the half-maximal inhibitory concentration (IC50) values for SCH772984 against target kinases.
SCH772984 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation by upstream signaling molecules such as RAF kinases. This blockade disrupts downstream signaling pathways involved in cell proliferation and survival.
Research indicates that treatment with SCH772984 leads to significant reductions in cell viability in various cancer cell lines harboring mutations in the RAS-ERK pathway, highlighting its potential therapeutic efficacy.
SCH772984 TFA is primarily used in cancer research as a tool compound for studying the role of ERK signaling in tumor biology. Its applications include:
SCH772984 TFA exhibits a unique dual mechanism, concurrently inhibiting the catalytic activity of ERK1/2 and preventing their phosphorylation by upstream kinases like MEK. Unlike conventional ATP-competitive ERK inhibitors (e.g., VTX-11e) that solely block substrate phosphorylation, SCH772984 binding induces conformational changes in ERK1/2 that sterically hinder MEK-mediated phosphorylation at Thr202/Tyr204. This dual action disrupts both active and inactive forms of ERK1/2, preventing nuclear translocation of phosphorylated ERK (pERK) and leading to sustained suppression of MAPK pathway signaling. This mechanism is particularly effective against tumors with acquired resistance to BRAF or MEK inhibitors, where pathway reactivation occurs upstream of ERK [2] [6] [7].
SCH772984 binds the ATP pocket of ERK1/2 through competitive inhibition, with IC₅₀ values of 4 nM (ERK1) and 1 nM (ERK2) in biochemical assays [4] [5]. Structural analyses reveal an induced allosteric pocket formed by:
Table 1: Structural Interactions of SCH772984 with ERK2
Binding Site Region | Residue | Interaction Type | Functional Role |
---|---|---|---|
Hinge region | Met106, Gly108 | Hydrogen bonding (indazole) | ATP-competitive inhibition |
Catalytic site | Lys114 | Hydrogen bonding (pyridine) | Stabilizes inactive state |
Helix αC | Tyr64 | π-stacking (phenyl-pyrimidine) | Induces allosteric pocket |
P-loop | Tyr36 | Hydrophobic stacking (pyrrolidine) | Locks inactive conformation |
Kinome-wide profiling (KINOMEscan, 456 kinases) confirms SCH772984’s high selectivity for ERK1/2. At 1 μM, only 7 off-target kinases exhibit >50% inhibition, including:
Table 2: Kinome-Wide Selectivity of SCH772984
Kinase | % Inhibition (1 μM) | IC₅₀ (nM) | Fold Selectivity vs. ERK2 |
---|---|---|---|
ERK2 (MAPK1) | 100% | 1 | 1 |
CLK2 | 65% | 104 | 104 |
FLT4 (VEGFR3) | 60% | >1,000 | >1,000 |
TTK (MPS1) | 62% | >1,000 | >1,000 |
Haspin | 51% | 398 | 398 |
JNK1 | 40% | 1,080 | 1,080 |
SCH772984 potently suppresses phosphorylation of ERK-dependent transcription factors and kinases:
Table 3: Downstream Effector Modulation by SCH772984
Effector | Phosphorylation Site | Functional Consequence | Cellular Outcome |
---|---|---|---|
RSK | Thr359/Ser363 | Inactivation of ribosomal S6 kinase | Suppression of protein synthesis |
c-Fos/c-Jun | Ser32/Ser73 (c-Jun) | Reduced AP-1 transcription | Inhibition of proliferation genes |
Cyclin D1 | N/A | Transcriptional downregulation | G1 cell cycle arrest |
DUSP6 | N/A | Transcriptional upregulation | Feedback termination of MAPK signals |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7